比克替格韦钠

描述

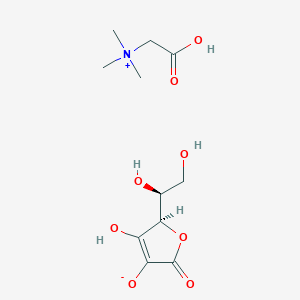

Bictegravir Sodium, also known as GS-9883, is a potent inhibitor of HIV-1 integrase . It exhibits potent and selective anti-HIV activity and low cytotoxicity . It has been used in trials studying the treatment of HIV-1 and HIV-2 infection .

Molecular Structure Analysis

Bictegravir Sodium has a molecular formula of C21H17F3N3NaO5 . The molecular weight is 471.368 . The IUPAC name is sodium (1S,11R,13R)-3,6-dioxo-7- { [ (2,4,6-trifluorophenyl)methyl]carbamoyl}-12-oxa-2,9-diazatetracyclo [11.2.1.0^ {2,11}.0^ {4,9}]hexadeca-4,7-dien-5-olate .Chemical Reactions Analysis

Bictegravir Sodium is a potent inhibitor of HIV-1 integrase . HIV integrase has an important role in viral replication, catalysing two consecutive reactions—3′ processing and strand transfer—that facilitate insertion of the reverse-transcribed viral genome into the host cell genome .Physical And Chemical Properties Analysis

Bictegravir Sodium has a water solubility of 0.0623 mg/mL . The logP values are 2 (ALOGPS) and 1.36 (Chemaxon) . It has a pKa (Strongest Acidic) of 9.81 . The refractivity is 115.99 m3·mol-1 and the polarizability is 40.77 Å^3 .科学研究应用

针对 HIV-1 的抗病毒活性:比克替格韦对 HIV-1 表现出有效的抗病毒活性,对各种对其他类抗逆转录病毒药物产生耐药性的 HIV-1 变体保持疗效。它在 T 细胞系和初级人 T 淋巴细胞中均有效,相对于细胞毒性具有较高的选择性指数 (Tsiang 等,2016)。

在非人类灵长类模型中的耐药性谱和疗效:比克替格韦具有较高的耐药性遗传屏障,并且对具有各种耐药相关突变的 HIV 和 SIV 突变体仍然有效。这使其在非人类灵长类 HIV 感染模型中很有用 (Hassounah 等,2017)。

HIV-1 感染的治疗:在 3 期试验中,比克替格韦与恩曲他滨和替诺福韦阿拉酚胺联合使用,与多替拉韦与阿巴卡韦和拉米夫定联合使用对 HIV-1 感染的初始治疗具有非劣效性。它还表现出比对照方案更好的胃肠道耐受性 (Gallant 等,2017)。

HIV 感染的青少年和儿童的治疗:比克替格韦与恩曲他滨和替诺福韦阿拉酚胺联合使用,在 HIV 感染的青少年和儿童中耐受性良好并维持病毒载量抑制。这支持了它在儿科人群中的使用 (Gaur 等,2021)。

药代动力学和安全性:比克替格韦具有良好的药代动力学特征,支持每日一次给药。它耐受性良好,安全性与其他 INSTI 相当。药物相互作用研究表明,BIC 的代谢受细胞色素 P450 和 UGT1A1 通路的影响 (Zhang 等,2017)。

比克替格韦作为单一疗法:在一项短期单药治疗研究中,比克替格韦显示出 HIV-1 RNA 快速、剂量依赖性下降,且没有出现耐药性。它的药代动力学表明快速吸收和半衰期支持 HIV 感染受试者的每日一次治疗 (Gallant 等,2017)。

长效纳米制剂:一项研究调查了一种新型长效比克替格韦纳米制剂的 HIV 预防效力,证明了细胞毒性浓度升高和 HIV-1 抑制浓度降低,从而提高了选择性指数。这为具有持续药物释放效力的长效比克替格韦制剂显示出希望 (Mandal 等,2019)。

作用机制

安全和危害

未来方向

The U.S. FDA has approved a new, expanded indication for Biktarvy® (bictegravir 50 mg/emtricitabine 200 mg/tenofovir alafenamide 25 mg tablets, B/F/TAF) to treat people with HIV who have suppressed viral loads with known or suspected M184V/I resistance, a common form of treatment resistance . This makes Biktarvy the first and only integrase strand transfer inhibitor (INSTI)-based single-tablet regimen that is FDA approved and U.S. Department of Health and Human Services (DHHS) guideline recommended for people who are virally suppressed with M184V/I resistance .

属性

IUPAC Name |

sodium;(1S,11R,13R)-3,6-dioxo-7-[(2,4,6-trifluorophenyl)methylcarbamoyl]-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-dien-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O5.Na/c22-9-3-14(23)12(15(24)4-9)6-25-20(30)13-7-26-8-16-27(10-1-2-11(5-10)32-16)21(31)17(26)19(29)18(13)28;/h3-4,7,10-11,16,29H,1-2,5-6,8H2,(H,25,30);/q;+1/p-1/t10-,11+,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNFBIVCQMPPJC-FQYDJHLKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1N3C(O2)CN4C=C(C(=O)C(=C4C3=O)[O-])C(=O)NCC5=C(C=C(C=C5F)F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@H]1N3[C@H](O2)CN4C=C(C(=O)C(=C4C3=O)[O-])C(=O)NCC5=C(C=C(C=C5F)F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N3NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027938 | |

| Record name | Bictegravir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bictegravir sodium | |

CAS RN |

1807988-02-8 | |

| Record name | Bictegravir sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807988028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bictegravir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BICTEGRAVIR SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L5MP1Y7W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol](/img/structure/B606051.png)

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)